molecular formula C8H13NO2S B12906857 5-((butylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-66-2

5-((butylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12906857
CAS No.: 89660-66-2
M. Wt: 187.26 g/mol
InChI Key: DMQWCDXMUFEANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((butylthio)methyl)isoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This specific compound features a butylthio group attached to the methyl group at the 5-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((butylthio)methyl)isoxazol-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can yield isoxazole rings . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((butylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-((butylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((butylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((butylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties

Properties

CAS No.

89660-66-2

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2S/c1-2-3-4-12-6-7-5-8(10)9-11-7/h5H,2-4,6H2,1H3,(H,9,10)

InChI Key

DMQWCDXMUFEANE-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=O)NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.